N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule featuring a benzo[c][1,2,5]thiadiazole core conjugated to a carboxamide linker and an acetylated indoline moiety. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-deficient properties, which enhance binding interactions with biological targets such as enzymes or receptors involved in cancer pathways. The acetylindolin group may contribute to improved pharmacokinetic properties, including metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)18-17(23)12-3-5-14-15(8-12)20-24-19-14/h2-5,8-9H,6-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIAOSLQIRMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif. BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors
Mode of Action
The compound operates as an electron donor-acceptor (D-A) system. During light absorption, an intramolecular charge transfer mechanism is activated, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group. This process modifies the optoelectronic and photophysical properties of the compound.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has potential use as a visible-light organophotocatalyst. In this role, it could facilitate organic transformations through photoredox catalysis. .
Result of Action
The compound’s action results in changes to its optoelectronic and photophysical properties. These changes enable its potential use in photovoltaics, as a fluorescent sensor, or as a visible-light organophotocatalyst. .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its use as a potential visible-light organophotocatalyst suggests that light exposure could influence its action. Additionally, the compound’s stability under different conditions (air, heat, and light) could also affect its efficacy
Biological Activity
N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising an indoline moiety linked to a benzo[c][1,2,5]thiadiazole framework. The specific structural formula is as follows:
- Molecular Formula : C_{17}H_{14}N_{4}O_{1}S
- Molecular Weight : 314.38 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The compound has shown promising antitumor properties in various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with essential metabolic processes.
Antitumor Activity
Recent studies have focused on the compound's effects on different cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
- A549: 6.75 ± 0.19 μM
- HCC827: 6.26 ± 0.33 μM
- NCI-H358: 6.48 ± 0.11 μM
These results indicate that the compound exhibits significant cytotoxicity against lung cancer cells, suggesting its potential as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated effectiveness against:
- Gram-positive Bacteria : Staphylococcus aureus
- Gram-negative Bacteria : Escherichia coli
The compound's ability to inhibit these pathogens indicates its potential utility in treating infections caused by resistant strains.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Benzothiazole | 4.01 | Antitumor |
| Compound B | Benzimidazole | 3.11 | Antitumor |
| This compound | Thiadiazole | 6.75 ± 0.19 | Antitumor/Antimicrobial |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Lung Cancer Cells :
- Researchers observed that treatment with the compound resulted in significant reductions in cell viability across multiple lung cancer cell lines.
- Mechanistic studies indicated activation of pro-apoptotic pathways.
-
Antimicrobial Efficacy Study :
- The compound was tested against clinical isolates of E. coli and S. aureus, showing effective inhibition at concentrations that are achievable in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Based Benzo[c][1,2,5]thiadiazoles
A series of 17 boron-containing benzo[c][1,2,5]thiadiazoles and oxadiazoles were synthesized as hypoxia inhibitors (Das et al., 2023). These compounds replace the carboxamide group with boron-based substituents, which are hypothesized to enhance interactions with hypoxia-inducible factors (HIFs). Key differences include:
- Biological Activity : Preliminary data suggest boron-based analogs inhibit HIF-1α, a key regulator of tumor hypoxia, though full bioactivity results are pending .
| Feature | Target Compound | Boron-Based Analogues |
|---|---|---|
| Core Structure | Benzo[c][1,2,5]thiadiazole | Benzo[c][1,2,5]thiadiazole |
| Key Substituent | Carboxamide + acetylindolin | Boron-containing groups |
| Biological Target | Undisclosed (hypothesized) | HIF-1α (hypoxia pathway) |
| Synthetic Route | Amide coupling | Boron trifluoride-mediated |
Sulfonamide Derivatives (e.g., EG00229)
EG00229, a benzo[c][1,2,5]thiadiazole-sulfonamide, is a well-characterized neuropilin-1 (NRP1) antagonist that blocks VEGF-A signaling . Comparative analysis:
- Functional Groups : EG00229 uses a sulfonamide linker instead of carboxamide, which may alter hydrogen-bonding interactions with NRP1.
- Activity : EG00229 exhibits IC₅₀ values in the low micromolar range for NRP1 inhibition, whereas the target compound’s activity profile remains uncharacterized.
Thiazole Carboxamides
Thiazole carboxamides, such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, share a similar amide-bonded heterocyclic framework . Differences include:
- Biological Applications : These compounds are often screened for kinase inhibition or antimicrobial activity, diverging from the hypothesized anticancer focus of the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
